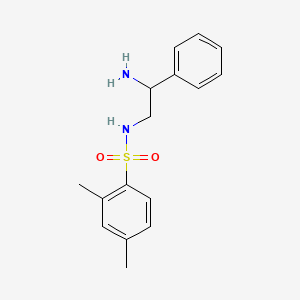

N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide

Description

N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 2,4-dimethyl-substituted benzene ring and a chiral 2-amino-2-phenylethyl substituent. The sulfonamide (–SO₂NH–) group is a critical pharmacophore in medicinal chemistry, associated with diverse biological activities such as antibacterial, anticonvulsant, and anti-inflammatory effects . The compound’s structure combines lipophilic methyl groups on the benzene ring and a polar amino group, balancing solubility and membrane permeability.

Properties

Molecular Formula |

C16H20N2O2S |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

N-(2-amino-2-phenylethyl)-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C16H20N2O2S/c1-12-8-9-16(13(2)10-12)21(19,20)18-11-15(17)14-6-4-3-5-7-14/h3-10,15,18H,11,17H2,1-2H3 |

InChI Key |

FNPYSLCVXXGSRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide primarily involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-amino-2-phenylethylamine . This is a classic sulfonylation reaction where the sulfonyl chloride acts as the electrophile and the amine as the nucleophile, forming the sulfonamide bond. The hydrochloride salt form is typically obtained by subsequent treatment with hydrochloric acid in an appropriate solvent system.

Detailed Stepwise Preparation

Alternative Synthetic Approaches

Acetylation and Chlorosulfonation Route: A method involving initial acetylation of β-phenylethylamine followed by chlorosulfonation and subsequent amination steps has been described for related sulfonamide compounds. This method uses acetic acid or acetic anhydride for acetylation, chlorosulfonic acid for sulfonylation, and chlorinating agents for further functionalization.

Phase Transfer Catalysis: Some synthetic methods employ phase transfer catalysts and organic/water biphasic systems to enhance reaction rates and yields during the sulfonylation step.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane, chloroform, ethanol | Influences solubility and reaction kinetics |

| Temperature | 0–25 °C for sulfonylation; 50–70 °C for chlorosulfonation | Controls reaction rate and selectivity |

| Base | Sodium acetate, triethylamine | Neutralizes HCl, prevents side reactions |

| Molar Ratios | Sulfonyl chloride : amine = 1:1 | Stoichiometric balance critical for high yield |

| Reaction Time | 2–4 hours | Monitored by TLC for completion |

Purification and Characterization

- The crude product is typically purified by recrystallization from solvents such as absolute ethanol or ethyl acetate.

- Thin-layer chromatography (TLC) is used to monitor reaction progress and purity.

- Final products are characterized by standard analytical techniques including NMR, IR, and mass spectrometry to confirm structure and purity.

Research Findings and Industrial Relevance

- The sulfonamide group in this compound mimics para-aminobenzoic acid, inhibiting bacterial dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This underpins its potential as an antimicrobial agent.

- The preparation methods emphasize cost-effectiveness, scalability, and environmental considerations such as minimizing chlorosulfonic acid usage and wastewater generation.

- Industrial processes favor methods that allow easy recovery of by-products and use of recyclable solvents to reduce production costs and environmental impact.

Summary Table of Preparation Methods

| Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Sulfonylation with Sulfonyl Chloride | 2,4-Dimethylbenzenesulfonyl chloride, 2-amino-2-phenylethylamine, base, organic solvent | Simple, high-yielding, widely used | Requires preparation or purchase of sulfonyl chloride |

| Acetylation + Chlorosulfonation + Amination | β-Phenylethylamine, acetic acid, chlorosulfonic acid, chlorinating agents | High purity, scalable, industrially viable | Multi-step, requires careful control of reaction conditions |

| Phase Transfer Catalysis | Base, phase transfer catalyst, organic solvent/water system | Enhanced reaction rate, mild conditions | Catalyst cost, optimization needed |

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its potential antibacterial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

The 2,4-dimethyl substitution pattern distinguishes the target compound from analogs with alternative substituents:

- The fluorine’s electron-withdrawing effect may also alter the sulfonamide’s acidity (pKa) .

- 4-Amino-N-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide (): An amino group at position 4 introduces additional hydrogen-bond donors, improving water solubility but reducing lipophilicity relative to the target’s methyl substituents .

Table 1: Substituent Impact on Key Properties

Variations in the Sulfonamide-Linked Group

The 2-amino-2-phenylethyl group in the target compound contrasts with other substituents:

- However, the lack of an aromatic ring limits π-π stacking interactions compared to the target’s phenyl group .

- N-(2-Iodoethyl)-N,4-dimethylbenzene-1-sulfonamide (): The iodoethyl group introduces a heavy atom, enabling applications in radiolabeling or cross-coupling reactions. However, iodine’s bulkiness may hinder binding to biological targets .

Table 2: Substituent Effects on Reactivity and Bioactivity

Biological Activity

N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide, commonly known as a sulfonamide compound, exhibits significant biological activity, particularly in antimicrobial and potential anticancer applications. This compound belongs to a class of drugs that have been widely studied for their ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate essential for folic acid synthesis in bacteria.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N2O2S |

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | N-(2-amino-2-phenylethyl)-2,4-dimethylbenzenesulfonamide |

| InChI | InChI=1S/C16H20N2O2S/c1-12-8-9-16(13(2)10-12)21(19,20)18-11-15(17)14-6-4-3-5-7-14/h3-10,15,18H,11,17H2,1-2H3 |

| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)N)C |

The mechanism of action for N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide is primarily through the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folic acid in bacteria. By mimicking PABA, this compound competes with it for binding to DHPS, leading to the disruption of folate synthesis and ultimately inhibiting bacterial growth.

Antimicrobial Activity

Research has demonstrated that sulfonamides possess broad-spectrum antibacterial properties. Studies indicate that N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide exhibits significant inhibitory effects against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : Showed an MIC of 16 µg/mL.

These findings suggest its potential as a therapeutic agent against common bacterial infections.

Anticancer Potential

Recent investigations have also explored the anticancer properties of sulfonamides. Preliminary studies indicate that N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide may induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for cell proliferation. For example:

- In vitro studies on human breast cancer cells (MCF7) revealed a dose-dependent decrease in cell viability with IC50 values around 15 µM after 48 hours of treatment.

This suggests its potential role in cancer therapy as an adjunct to existing treatments.

Case Study 1: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives included N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide. The results highlighted its effectiveness against resistant strains of bacteria that are typically challenging to treat with conventional antibiotics. The study concluded that modifications in the structure could enhance the activity and reduce resistance mechanisms observed in clinical settings.

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cell lines, N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide was tested alongside established chemotherapeutics. The results indicated that while it demonstrated lower cytotoxicity compared to traditional agents, it effectively inhibited cell proliferation at higher concentrations. This positions it as a candidate for combination therapies aimed at enhancing efficacy while minimizing side effects.

Q & A

What are the critical steps and challenges in synthesizing N-(2-Amino-2-phenylethyl)-2,4-dimethylbenzene-1-sulfonamide?

Basic Research Focus

The synthesis typically involves:

- Stepwise functionalization : Sulfonamide formation via nucleophilic substitution between a sulfonyl chloride precursor and a 2-amino-2-phenylethylamine derivative .

- Purification : Recrystallization or column chromatography to isolate the product, ensuring >95% purity .

- Key challenges : Competing side reactions (e.g., over-alkylation) require precise control of reaction stoichiometry and temperature (e.g., 0–5°C for sulfonylation) .

How is the structural integrity and purity of this compound validated post-synthesis?

Basic Research Focus

Methodological validation includes:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity and absence of positional isomers (e.g., methyl group integration at δ 2.3–2.5 ppm for dimethylbenzene) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 329.12) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

What strategies optimize reaction yield and purity for scalable synthesis?

Advanced Research Focus

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while dichloromethane minimizes byproducts .

- Catalytic additives : Triethylamine (TEA) as a base improves nucleophilicity of the amine group .

- Continuous flow reactors : For large-scale production, flow chemistry reduces batch variability and enhances heat transfer .

How can structure-activity relationship (SAR) studies be designed for this sulfonamide derivative?

Advanced Research Focus

SAR methodologies include:

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO) at the benzene ring to modulate electronic effects and binding affinity .

- Bioisosteric replacement : Replacing the 2,4-dimethylbenzene moiety with thiophene or furan analogs to evaluate steric and electronic impacts .

- In vitro assays : Testing inhibition of biological targets (e.g., endothelin receptors) using competitive binding assays and functional activity measurements (e.g., IC determination) .

How should researchers address contradictory data in biological activity reports?

Data Contradiction Analysis

Discrepancies may arise from:

- Assay conditions : Variations in buffer pH or ionic strength can alter ligand-receptor interactions. Validate under standardized conditions (e.g., pH 7.4, 25°C) .

- Conformational analysis : X-ray crystallography or molecular docking studies resolve structural ambiguities (e.g., hydrogen bonding patterns in the sulfonamide group) .

- Batch purity : Re-evaluate compound purity using HPLC-MS to rule out impurities (>98% purity required for reproducibility) .

What methodologies assess the compound’s stability under physiological conditions?

Advanced Research Focus

Stability protocols include:

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., stability up to 200°C) .

- pH-dependent hydrolysis : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to monitor degradation via HPLC .

- Light exposure studies : UV-Vis spectroscopy tracks photodegradation products under ICH Q1B guidelines .

Which biological pathways or targets are prioritized for this compound?

Advanced Research Focus

Priority targets include:

- Sulfonamide-associated enzymes : Carbonic anhydrase isoforms (e.g., CA-II) due to sulfonamide’s zinc-binding affinity .

- Inflammatory mediators : COX-2 inhibition potential, tested via prostaglandin E (PGE) ELISA assays .

- Apoptosis pathways : Caspase-3 activation assays in cancer cell lines (e.g., HeLa) to evaluate pro-apoptotic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.